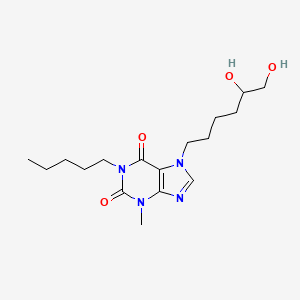

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione

Description

Properties

CAS No. |

86257-16-1 |

|---|---|

Molecular Formula |

C17H28N4O4 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

7-(5,6-dihydroxyhexyl)-3-methyl-1-pentylpurine-2,6-dione |

InChI |

InChI=1S/C17H28N4O4/c1-3-4-6-10-21-16(24)14-15(19(2)17(21)25)18-12-20(14)9-7-5-8-13(23)11-22/h12-13,22-23H,3-11H2,1-2H3 |

InChI Key |

JZDKVCDIZQBCLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Functionalization of Purine Core

The purine core is first functionalized to introduce methyl and pentyl groups at specific positions on the ring structure:

Introduction of Hydroxyl Groups

The hexyl chain with hydroxyl groups is synthesized separately and attached to the purine ring:

Optimization Conditions

To ensure high yield and purity:

- Reactions are conducted under inert atmospheres (e.g., nitrogen or argon).

- Solvents such as dimethylformamide (DMF) or acetonitrile are used to enhance solubility.

- Reaction temperatures are carefully controlled between 50°C to 150°C depending on the step.

Data Table for Reaction Parameters

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Methylation | Methyl iodide, K₂CO₃ | Reflux in DMF | Methyl group addition at position 3 |

| Pentyl substitution | Pentyl bromide, NaH | Reflux in acetonitrile | Pentyl group addition at position 1 |

| Hydroboration | Hexene, BH₃·THF | Room temperature | Formation of hexyl borane |

| Oxidation | H₂O₂, NaOH | Ice bath | Addition of hydroxyl groups |

| Coupling | Purine core, hexyl precursor | Heat at 100°C in DMF | Final compound formation |

Research Findings

Studies have shown that:

- The purity of the final product can be enhanced by recrystallization from ethanol-water mixtures.

- The stereochemistry of hydroxyl groups is crucial for biological activity; hence, careful monitoring during hydroboration and oxidation steps is necessary.

- Using catalysts like palladium may improve coupling efficiency but requires additional purification steps.

Chemical Reactions Analysis

Types of Reactions

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: The dihydroxyhexyl chain can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the purine ring or the dihydroxyhexyl chain to more saturated forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine ring or the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyhexyl chain can yield ketones or carboxylic acids, while reduction of the purine ring can produce more saturated derivatives.

Scientific Research Applications

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Butyl-7-(5,6-dihydroxyhexyl)-3-methylpurine-2,6-dione (CAS 86257-14-9)

- Substituents :

- Position 1: Butyl (C₄H₉)

- Position 3: Methyl (CH₃)

- Position 7: 5,6-Dihydroxyhexyl (C₆H₁₂(OH)₂)

- Molecular Formula : C₁₆H₂₆N₄O₄

7-(5,6-Dihydroxyhexyl)-3-ethyl-1-pentylpurine-2,6-dione (CAS 86257-20-7)

- Substituents :

- Position 1: Pentyl (C₅H₁₁)

- Position 3: Ethyl (C₂H₅)

- Position 7: 5,6-Dihydroxyhexyl (C₆H₁₂(OH)₂)

- Molecular Formula : C₁₇H₂₈N₄O₄

- The pentyl group enhances lipophilicity, which may improve CNS penetration .

Etophylline (Proxyphylline, CAS 603-00-9)

- Substituents :

- Position 1: Methyl (CH₃)

- Position 3: Methyl (CH₃)

- Position 7: 2-Hydroxypropyl (C₃H₆OH)

- Molecular Formula : C₁₀H₁₄N₄O₃

- Key Features : The 1,3-dimethyl and 7-(2-hydroxypropyl) groups confer moderate solubility (logP ~0.5). Clinically used as a bronchodilator, its shorter hydroxyalkyl chain limits sustained activity compared to dihydroxyhexyl derivatives .

7-(6-Hydroxyhexyl)-1,3-dimethylpurine-2,6-dione (CAS 56395-70-1)

- Substituents :

- Position 1: Methyl (CH₃)

- Position 3: Methyl (CH₃)

- Position 7: 6-Hydroxyhexyl (C₆H₁₂OH)

- Molecular Formula : C₁₃H₂₀N₄O₃

- Key Features : A single hydroxyl group on the hexyl chain reduces polarity (predicted logP ~1.32) compared to the dihydroxyhexyl analog. Boiling point: 512.5±56.0°C .

Physicochemical and Pharmacokinetic Differences

| Compound | Molecular Formula | Molecular Weight | Substituents (Position 7) | Predicted logP | Key Properties |

|---|---|---|---|---|---|

| Target Compound (CAS 86257-14-9) | C₁₆H₂₆N₄O₄ | 338.4 | 5,6-Dihydroxyhexyl | ~1.1* | High solubility, moderate lipophilicity |

| CAS 86257-20-7 | C₁₇H₂₈N₄O₄ | 356.4 | 5,6-Dihydroxyhexyl | ~1.3* | Increased steric bulk, enhanced CNS uptake |

| Etophylline (CAS 603-00-9) | C₁₀H₁₄N₄O₃ | 238.2 | 2-Hydroxypropyl | ~0.5 | Clinically approved, short half-life |

| CAS 56395-70-1 | C₁₃H₂₀N₄O₃ | 280.3 | 6-Hydroxyhexyl | ~1.32 | Lower solubility, higher volatility |

*Estimated based on substituent contributions.

Key Observations :

Hydroxyalkyl Chain Length and Polarity: The 5,6-dihydroxyhexyl group in the target compound provides two hydroxyl groups, enhancing water solubility compared to mono-hydroxy analogs like CAS 56395-70-1. This polarity may improve renal excretion but reduce blood-brain barrier penetration . Etophylline’s shorter 2-hydroxypropyl chain limits its ability to form hydrogen bonds, resulting in lower aqueous solubility .

Ethyl vs. Methyl at Position 3: Ethyl substitution (CAS 86257-20-7) may slow metabolism due to steric hindrance of oxidative enzymes .

Biological Implications: Dihydroxyhexyl derivatives may exhibit stronger adenosine A₂A receptor antagonism due to enhanced hydrogen bonding with receptor residues. Fenethylline (), a theophylline-amphetamine hybrid, demonstrates how complex substituents (e.g., alkylaminoethyl chains) can confer stimulant properties, unlike the target compound’s dihydroxyalkyl focus .

Biological Activity

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione (CAS Number: 86257-16-1) is a complex organic compound belonging to the purine family. Its unique structure includes a purine ring substituted with a dihydroxyhexyl chain, a methyl group, and a pentyl group. This compound has garnered interest in various fields of research due to its potential biological activities and chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H28N4O4 |

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | 7-(5,6-dihydroxyhexyl)-3-methyl-1-pentylpurine-2,6-dione |

| CAS Number | 86257-16-1 |

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions beginning with the preparation of the purine core. Subsequent steps introduce the substituents through various substitution reactions using halogenoalkanes and hydroxylating agents. The compound can undergo several types of reactions including oxidation, reduction, and substitution which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways leading to potential therapeutic effects.

Pharmacological Studies

Research has indicated that derivatives of purine compounds exhibit a range of biological activities including:

- Antiviral Activity : Some studies suggest that similar purine derivatives can inhibit viral replication.

- Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation.

- Anticancer Potential : Investigations into the anticancer properties of related compounds highlight their ability to induce apoptosis in cancer cells.

Case Study: Acute Toxicity Assessment

A significant aspect of evaluating the biological activity of new compounds is assessing their safety profile. A study conducted on various derivatives of purine compounds determined their acute toxicity in animal models. The LD50 values for these compounds ranged from 536 mg/kg to 1403 mg/kg, categorizing them as low-toxic (Class IV toxicity). This indicates a relatively safe profile for initial therapeutic exploration.

| Compound No. | LD50 (mg/kg) | Toxicity Class |

|---|---|---|

| 1 | 953 | IV |

| 2 | 536 | IV |

| 3 | 752 | IV |

| ... | ... | ... |

| 20 | 1403 | IV |

Enzyme Inhibition Studies

Inhibitory effects on specific enzymes have also been documented. For instance, related purine derivatives have shown promising results in inhibiting enzymes involved in metabolic pathways relevant to disease states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.